molecular formula C21H18O9 B1666622 Doxorubicinone CAS No. 24385-10-2

Doxorubicinone

Cat. No. B1666622
CAS RN: 24385-10-2
M. Wt: 414.4 g/mol
InChI Key: IBZGBXXTIGCACK-UZJPJQLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxorubicin, also known as Adriamycin, is a chemotherapy medication used to treat various types of cancer . It is known to bind to DNA-associated enzymes, intercalate with DNA base pairs, and target multiple molecular targets to produce a range of cytotoxic effects .


Synthesis Analysis

The synthesis of Doxorubicin involves a series of complex chemical reactions . The cyclization of a derivative, followed by remethylation, gives the anthraquinone derivative .


Molecular Structure Analysis

The molecular structure of Doxorubicin consists of a planar aromatic chromophore portion that intercalates between two base pairs of the DNA, while the six-membered daunosamine sugar sits in the minor groove and interacts with flanking base pairs immediately adjacent to the intercalation site .


Chemical Reactions Analysis

Doxorubicin undergoes various biological actions such as binding to DNA-associated enzymes and intercalating with DNA base pairs . It also targets multiple molecular targets to produce a range of cytotoxic effects, ultimately resulting in DNA damage .


Physical And Chemical Properties Analysis

Doxorubicin is characterized by its tetracyclic quinoid aglycone structure and the amino sugar daunosamine attached via a glycosidic bond . It has a molar mass of 543.525 g·mol −1 .

Scientific Research Applications

Chemotherapy

Adriamycinone, also known as Doxorubicin, has been used for treating cancer for over 30 years . It is widely used in the treatment of various different types of cancers . It is used to treat hematopoietic malignancies such as leukemias, lymphomas (non-Hodgkin disease, Hodgkin disease) and multiple myeloma, and different solid tumors (breast, thyroid, gastric, ovarian, bronchogenic, head and neck, prostate, cervical, pancreatic, uterine, and hepatic carcinomas, as well as transitional cell bladder carcinomas, Wilms’ tumor, neuroblastoma, and soft tissue and bone sarcomas) .

DNA Interaction

Doxorubicin is known to bind to DNA-associated enzymes, intercalate with DNA base pairs, and target multiple molecular targets to produce a range of cytotoxic effects . More specifically, the amount of doxorubicin within the nucleus can reach a saturation level of 340 µ m, this can be represented as one molecule of doxorubicin being intercalated at every fifth base pair on the DNA strand .

Apoptosis Induction

Doxorubicin causes the activation of various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway . By altering the Bcl-2/Bax ratio, downstream activation of different caspases can occur resulting in apoptosis .

Cardiotoxicity

While providing a cure in select cases, doxorubicin causes toxicity to most major organs, especially life-threatening cardiotoxicity, which forces the treatment to become dose-limiting . The induction of chronic cumulative dose-depending cardiotoxicity is a severe and common side effect, which is of great concern for childhood cancer survivors given their long life expectancy and the progressive nature of DOX-induced cardiomyopathy .

Pharmacokinetics

Doxorubicin is rapidly cleared from the plasma, quickly taken up, and only slowly eliminated from organs such as the spleen, lungs, kidneys, liver, and heart . It does not cross the blood–brain barrier . Adriamycin is converted to an active metabolite, adriamycinol, through a two-electron reduction of the side chain C-13 carbonyl moiety by NADPH-dependent cytoplasmic aldo/keto reductase or carbonyl reductase .

Drug Delivery Systems

Over the years, many studies have been conducted to devise a drug delivery system that would eliminate these adverse effects including liposomes, hydrogel and nanoparticulate systems . These systems aim to enhance the chemistry, delivery and toxicity of doxorubicin .

Mechanism of Action

Target of Action

Adriamycinone, also known as Doxorubicinone, is a glycoside antibiotic . Its primary targets are DNA-associated enzymes . These enzymes play a crucial role in DNA replication and transcription, and their inhibition can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Mode of Action

Adriamycinone interacts with its targets primarily through two mechanisms :

Biochemical Pathways

The interaction of Adriamycinone with DNA-associated enzymes affects various biochemical pathways . For instance, it activates molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway . By altering the Bcl-2/Bax ratio, downstream activation of different caspases can occur, resulting in apoptosis .

Pharmacokinetics

Adriamycinone exhibits linear pharmacokinetics within a dose range of 20–60 mg/m2 . It has an apparent volume of distribution of approximately 25 L/kg, indicating extensive uptake by tissues . Significant concentrations of Adriamycinone have been found in haematopoietic cells and several other tissues up to several weeks after administration .

Result of Action

The molecular and cellular effects of Adriamycinone’s action are primarily cytotoxic . It induces apoptosis and necrosis in both cancerous and healthy tissues, causing toxicity in the brain, liver, kidney, and heart . Its cytotoxic effect on cancer cells makes it an effective chemotherapeutic agent .

Action Environment

Environmental factors can influence the fate of Adriamycinone . These factors, which include the characteristics of the environmental media (e.g., water, soil, atmosphere), can affect the spatial distribution, pollution levels, migration, and transformation of Adriamycinone . Understanding these factors is crucial for optimizing the use of Adriamycinone and minimizing its environmental impact .

Safety and Hazards

Doxorubicin is known to cause toxicity to most major organs, especially life-threatening cardiotoxicity, which forces the treatment to become dose-limiting . It is also potentially a hazard to the developing fetus .

Future Directions

The future for the continued use of Doxorubicin clinically against cancer looks set to be prolonged, provided certain enhancements are made to its chemistry, delivery, and toxicity . Increased efficacy depends on these three aims being met satisfactorily .

properties

IUPAC Name

(7S,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZGBXXTIGCACK-CWKPULSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875303
Record name Adriamycinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adriamycinone

CAS RN

24385-10-2
Record name Adriamycin aglycone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024385102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adriamycinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S,10S)-6,8,10,11-Tetrahydroxy-8-(hydroxyacetyl)-1-methoxy- 7,8,9,10-tetrahydrotetracen-5,12-dion
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXORUBICINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X023T6C35L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxorubicinone
Reactant of Route 2
Reactant of Route 2
Doxorubicinone
Reactant of Route 3
Reactant of Route 3
Doxorubicinone
Reactant of Route 4
Reactant of Route 4
Doxorubicinone
Reactant of Route 5
Reactant of Route 5
Doxorubicinone
Reactant of Route 6
Doxorubicinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.